

3-(Pyrimidin-2-ylamino)benzoic acid chemical properties

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Compound of Interest

Compound Name: 3-(Pyrimidin-2-ylamino)benzoic acid

Cat. No.: B173465

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An In-depth Technical Guide to a Key Kinase Inhibitor Intermediate: 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

A Note to the Reader: Initial searches for "**3-(Pyrimidin-2-ylamino)benzoic acid**" did not yield significant, in-depth technical data suitable for the requested guide. However, the closely related and structurally similar compound, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (CAS No. 641569-94-0), is a well-documented and critical intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib. Given the intended audience of researchers and drug development professionals, this guide will focus on this latter, industrially significant compound to provide a comprehensive and valuable technical resource.

Introduction

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a heterocyclic aromatic carboxylic acid that has garnered significant attention in medicinal chemistry. Its primary importance lies in its role as a key intermediate in the synthesis of Nilotinib, a potent Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).^[1] The structural features of this molecule, including the pyrimidine, pyridine, and benzoic acid moieties, make it a valuable scaffold in the development of kinase inhibitors and other potential therapeutic agents.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound is typically a pale beige or yellow-white solid.[2] It is hygroscopic and should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2]

Core Identifiers and Descriptors

Property	Value	Source
IUPAC Name	4-methyl-3-[(4-pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid	PubChem[3]
CAS Number	641569-94-0	ChemicalBook[2], PubChem[3]
Molecular Formula	C ₁₇ H ₁₄ N ₄ O ₂	PubChem[3]
Molecular Weight	306.32 g/mol	PubChem[3]
Canonical SMILES	CC1=C(C=C(C=C1)C(=O)O)N C2=NC=CC(=N2)C3=CN=CC= C3	PubChem[3]
InChI Key	LDLZPHLSVKGFSC- UHFFFAOYSA-N	ChemicalBook[2]

Physicochemical Data

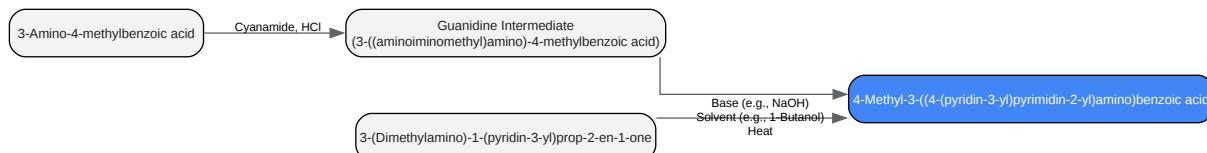
Property	Value	Source
Melting Point	>257°C (decomposition)	ChemicalBook[2]
Boiling Point (Predicted)	587.9 ± 60.0 °C	ChemicalBook[2]
Density (Predicted)	1.336 g/cm ³	ChemicalBook[2]
pKa (Predicted)	4.35 ± 0.10	ChemicalBook[2]
Solubility	DMSO (Slightly), Methanol (Slightly, Heated)	ChemicalBook[2]

Synthesis and Mechanism

The synthesis of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a multi-step process that involves the formation of a guanidine intermediate followed by a cyclization reaction.

Synthetic Pathway Overview

The overall synthesis can be visualized as a two-stage process: the formation of a guanidinium salt from 3-amino-4-methylbenzoic acid, followed by its condensation with a chalcone-like intermediate to form the final pyrimidine ring system.



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Caption: Synthetic workflow for 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.

Experimental Protocol: Synthesis

This protocol is a representative synthesis based on literature procedures.[2]

Step 1: Formation of the Guanidine Intermediate

- To a solution of 3-amino-4-methylbenzoic acid in a suitable alcoholic solvent (e.g., primary isoamyl alcohol), add an aqueous solution of cyanamide.[1]
- Slowly add hydrochloric acid dropwise while maintaining the reaction temperature between 50-65°C.[1]
- Heat the mixture to approximately 100°C and maintain for several hours.[1]
- After the initial reaction period, a second portion of acid may be added, and the reaction is continued for several more hours to ensure complete conversion.[1]

- Upon completion, the solvent is removed, and the product is precipitated with a non-polar solvent like acetone to yield the guanidine hydrochloride intermediate.[1]

Step 2: Cyclization to the Final Product

- In a round bottom flask under a nitrogen atmosphere, combine the guanidine intermediate, 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, and sodium hydroxide in 1-butanol.[2]
- Heat the reaction mixture to reflux and stir for approximately 12 hours.[2]
- Cool the reaction to room temperature and add a solution of sodium hydroxide in deionized water.[2]
- Heat the mixture to reflux again, then cool to room temperature.[2]
- Adjust the pH with hydrochloric acid and stir for one hour.[2]
- Filter the resulting solid, wash with deionized water, and dry under a vacuum to yield 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.[2]

Spectroscopic and Analytical Data

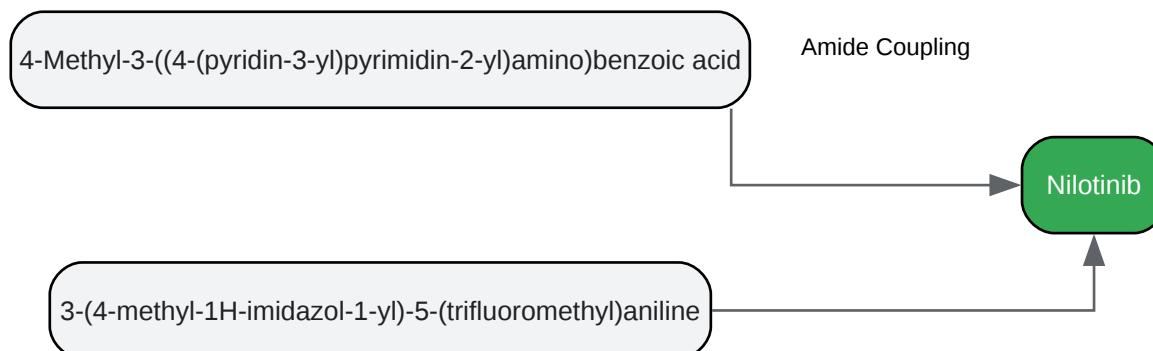
Characterization of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is typically performed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR are used to confirm the structure by identifying the aromatic protons and carbons of the benzoic acid, pyrimidine, and pyridine rings, as well as the methyl and amine protons.[1]
- Mass Spectrometry (MS): LC-MS is commonly used to confirm the molecular weight of the compound. The exact mass is 306.1117.[3][4]
- Infrared (IR) Spectroscopy: IR spectroscopy would be expected to show characteristic peaks for the N-H stretch of the secondary amine, the O-H and C=O stretches of the carboxylic acid, and C=N and C=C stretches of the aromatic and heteroaromatic rings.
- High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound, which is typically $\geq 95\%$ for commercial batches.[1]

Applications in Drug Development

Role as a Kinase Inhibitor Intermediate

The primary application of this compound is as a crucial building block in the synthesis of Nilotinib.^[1]^[2] The carboxylic acid group is activated and then reacted with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline to form the final amide bond in Nilotinib.



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Caption: Role as an intermediate in the synthesis of Nilotinib.

Potential Biological Activity

While primarily used as an intermediate, the core structure of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid suggests inherent biological activity. The aminopyrimidine scaffold is a known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.^[1] This compound itself has been shown to exhibit inhibitory effects against various cancer cell lines, such as K562 leukemia cells, and targets the Bcr-Abl1 kinase.^[1] Its mechanism of action involves competing with ATP for the kinase's binding site, thereby disrupting signaling pathways that are essential for cancer cell proliferation and survival.^[1]

Safety and Handling

According to GHS hazard statements, this compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.^[2]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
- P271: Use only outdoors or in a well-ventilated area.[2]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

Conclusion

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a compound of significant interest to the pharmaceutical industry, particularly in the field of oncology. Its role as a key intermediate in the synthesis of Nilotinib underscores the importance of efficient and scalable synthetic routes. Furthermore, its inherent biological activity as a kinase inhibitor highlights the potential for this and similar scaffolds in the design of novel therapeutic agents. This guide has provided a technical overview of its properties, synthesis, and applications to aid researchers and drug development professionals in their work with this important molecule.

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